

1-Chloro-2,4-bis(trifluoromethyl)benzene IUPAC nomenclature and synonyms

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Compound of Interest

Compound Name: 1-Chloro-2,4-bis(trifluoromethyl)benzene

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An In-Depth Technical Guide to 1-Chloro-2,4-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-bis(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of two strongly electron-withdrawing trifluoromethyl groups and a reactive chlorine atom on the benzene ring imparts unique chemical properties and reactivity. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and reactivity, tailored for a technical audience.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is **1-Chloro-2,4-bis(trifluoromethyl)benzene**.

Due to its frequent use in various industrial and academic settings, it is also known by several synonyms. These include:

- 2,4-Bis(trifluoromethyl)chlorobenzene

- 2,4-Di(trifluoromethyl)chlorobenzene
- 4-Chloro-1,3-bis(trifluoromethyl)benzene

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **1-Chloro-2,4-bis(trifluoromethyl)benzene** is presented below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₃ ClF ₆
Molecular Weight	248.56 g/mol
CAS Number	327-76-4
Appearance	Colorless to light yellow liquid
Boiling Point	Approximately 145-147 °C
Density	Approximately 1.496 g/cm ³
Solubility	Insoluble in water; soluble in common organic solvents. [1]
Vapor Pressure	Low at room temperature [1]

Synthesis and Reactivity

The synthesis of **1-Chloro-2,4-bis(trifluoromethyl)benzene** is typically achieved through the electrophilic chlorination of 1,3-bis(trifluoromethyl)benzene. The trifluoromethyl groups are strongly deactivating and meta-directing, influencing the position of the incoming electrophile.

Experimental Protocol: Electrophilic Chlorination of 1,3-bis(trifluoromethyl)benzene

This protocol describes a general method for the synthesis of **1-Chloro-2,4-bis(trifluoromethyl)benzene**.

Materials:

- 1,3-Bis(trifluoromethyl)benzene
- Chlorine (Cl_2) gas or N-chlorosuccinimide (NCS)
- Lewis acid catalyst (e.g., iron(III) chloride (FeCl_3) or aluminum chloride (AlCl_3))
- Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
- Sodium bicarbonate solution (aqueous, saturated)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions
- Distillation apparatus

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using Cl_2), a condenser, and a drying tube, dissolve 1,3-bis(trifluoromethyl)benzene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the Lewis acid catalyst to the solution. The amount should be catalytic, typically 5-10 mol%.
- If using chlorine gas, bubble it through the stirred solution at a controlled rate. If using N-chlorosuccinimide, add it portion-wise to the reaction mixture.
- Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically carried out at room temperature or with gentle heating.
- Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
- Separate the organic layer and wash it with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation under vacuum to obtain **1-Chloro-2,4-bis(trifluoromethyl)benzene**.

Reactivity

The two trifluoromethyl groups on the benzene ring are powerful electron-withdrawing groups. This has two major consequences for the reactivity of the molecule:

- **Deactivation of the Aromatic Ring:** The electron density of the benzene ring is significantly reduced, making it less susceptible to electrophilic aromatic substitution reactions compared to benzene.
- **Regioselectivity:** Electrophilic attack is directed to the positions meta to both trifluoromethyl groups. Since the trifluoromethyl groups are at positions 1 and 3, the incoming electrophile will primarily substitute at the 5-position. The chlorine atom at the 1-position further influences the regioselectivity of subsequent reactions.

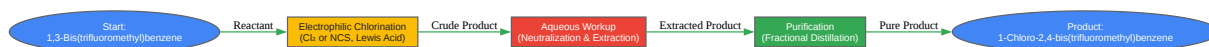
Applications in Research and Development

The unique electronic properties and substitution pattern of **1-Chloro-2,4-bis(trifluoromethyl)benzene** make it a valuable building block in the synthesis of more complex molecules, particularly in the following areas:

- **Pharmaceuticals:** The trifluoromethyl group is a common motif in many modern drugs, as it can enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into potential drug candidates.
- **Agrochemicals:** Similar to pharmaceuticals, the incorporation of trifluoromethyl groups can improve the efficacy and stability of pesticides and herbicides.
- **Materials Science:** The presence of fluorine atoms can impart desirable properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered electronic properties.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of **1-Chloro-2,4-bis(trifluoromethyl)benzene**.



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- 1. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
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